2-(Bromomethyl)-5-fluorobenzonitrile
Overview
Description
The compound 2-(Bromomethyl)-5-fluorobenzonitrile is a halogenated aromatic nitrile that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile precursor for further chemical modifications, which can be utilized in the synthesis of complex molecules for pharmaceuticals and materials science.
Synthesis Analysis
Several papers discuss the synthesis of halogenated benzonitriles, which are closely related to 2-(Bromomethyl)-5-fluorobenzonitrile. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another study describes an improved synthesis of a compound that includes the 2-(bromomethyl)thiazol-4-yl and 5-fluorobenzonitrile moieties, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling . Additionally, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .
Molecular Structure Analysis
Structural and computational studies have been conducted on various bromo- and fluoro-substituted benzonitriles. For example, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods and computational simulations, which included Hirshfeld surface analysis and NBO and QTAIM analyses to study the attractive forces involved in the crystal structure . These studies are indicative of the types of molecular structure analyses that could be applied to 2-(Bromomethyl)-5-fluorobenzonitrile.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles, such as 2-(Bromomethyl)-5-fluorobenzonitrile, can be inferred from studies on similar compounds. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile and its potential use in synthesizing fluoroquinolone intermediates has been described . The presence of both bromine and fluorine in these molecules suggests that they can undergo various chemical reactions, such as nucleophilic aromatic substitution, to yield a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles have been extensively studied. For example, the spectroscopic and second harmonic generation studies of 5-bromo-2-methoxybenzonitrile have been carried out using DFT calculations, predicting its NLO properties . Similarly, DFT computational methods have been used to analyze the geometric structure, vibrational spectra, NLO, NBO, electronic transitions, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile . These studies provide insights into the physical and chemical properties that could be expected for 2-(Bromomethyl)-5-fluorobenzonitrile.
Relevant Case Studies
While the provided papers do not directly discuss case studies involving 2-(Bromomethyl)-5-fluorobenzonitrile, they do provide examples of how related compounds have been synthesized and analyzed, which can be extrapolated to the compound . For instance, the synthesis of 5-bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat demonstrates the pharmaceutical relevance of such intermediates . Additionally, an energetic study of monofluorobenzonitriles provides a comprehensive understanding of their structural and electronic properties, which are crucial for their application in various fields .
Scientific Research Applications
Application in Polymer Research
- Scientific Field : Polymer Chemistry
- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Methods of Application : The process involves the use of a novel bifunctional initiator for the RAFT polymerization of styrene. The primary parameters that affect the reaction, such as concentration and time, were evaluated .
- Results or Outcomes : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
Application in Pesticide Production
- Scientific Field : Environmental Chemistry
- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” is listed in the EPA’s Substance Registry Services, indicating that it may be used in the production of pesticides .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine .
- Results or Outcomes : o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
Safety And Hazards
The safety and hazards associated with 2-(Bromomethyl)-5-fluorobenzonitrile are not explicitly mentioned in the available literature. However, similar compounds are known to be hazardous and require appropriate safety measures during handling891011.
Future Directions
The future directions for the use of 2-(Bromomethyl)-5-fluorobenzonitrile are not explicitly mentioned in the available literature. However, similar compounds have been studied for their potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science112.
properties
IUPAC Name |
2-(bromomethyl)-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUFENEQQOQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621523 | |
Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluorobenzonitrile | |
CAS RN |
217661-27-3 | |
Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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